6-[(5E)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(5E)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by the presence of a thiazolidinone ring, a benzylidene group, and a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5E)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid typically involves the condensation of 3,4-dihydroxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with hexanoic acid under acidic conditions to yield the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-[(5E)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The dihydroxybenzylidene group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form hydroxyl derivatives.
Substitution: The thioxo group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly for its anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6-[(5E)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is not fully understood, but it is believed to involve several molecular targets and pathways:
Antioxidant Activity: The dihydroxybenzylidene group can scavenge free radicals, reducing oxidative stress.
Antimicrobial Activity: The thiazolidinone ring may interact with microbial enzymes, inhibiting their function.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines, reducing inflammation.
Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific cellular pathways.
Comparison with Similar Compounds
6-[(5E)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid can be compared with other thiazolidinone derivatives:
4-[(5E)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid: Similar structure but with a shorter alkyl chain.
6-[(5E)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid: Contains a chlorobenzylidene group instead of a dihydroxybenzylidene group.
6-[(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid: Contains a methoxybenzylidene group instead of a dihydroxybenzylidene group.
These comparisons highlight the uniqueness of this compound, particularly its dihydroxybenzylidene group, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17NO5S2 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
6-[(5E)-5-[(3,4-dihydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C16H17NO5S2/c18-11-6-5-10(8-12(11)19)9-13-15(22)17(16(23)24-13)7-3-1-2-4-14(20)21/h5-6,8-9,18-19H,1-4,7H2,(H,20,21)/b13-9+ |
InChI Key |
OTXLDXUEYYRUQY-UKTHLTGXSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/2\C(=O)N(C(=S)S2)CCCCCC(=O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.